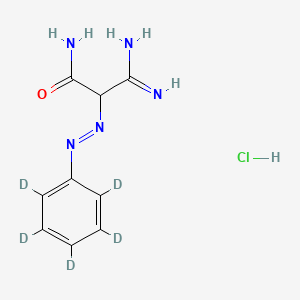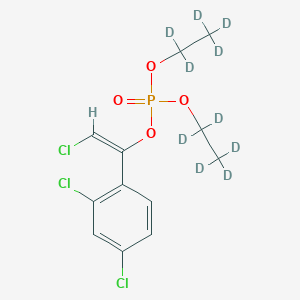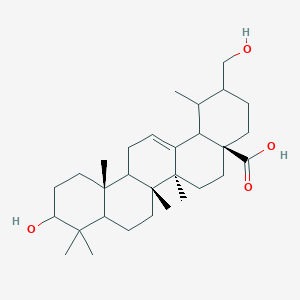
Ganoderic-acid-D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize ganoderic acid D.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ganoderic acid D.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid D, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ganoderic acid D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Ganoderic acid D is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of various cancers, including colon cancer, by inhibiting energy reprogramming in cancer cells
Wirkmechanismus
Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .
Uniqueness:
Potent Anticancer Properties: Ganoderic acid D is particularly noted for its strong anticancer effects compared to other ganoderic acids.
Specific Molecular Targets: It uniquely targets SIRT3 and cyclophilin D, which are not commonly targeted by other ganoderic acids.
Vergleich Mit ähnlichen Verbindungen
Ganoderic Acid A: Known for its antioxidative and hepatoprotective activities.
Ganoderic Acid B: Exhibits anti-inflammatory and immunomodulatory effects.
Ganoderic Acid C: Studied for its cytotoxic and antinociceptive properties.
Eigenschaften
Molekularformel |
C30H42O7 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



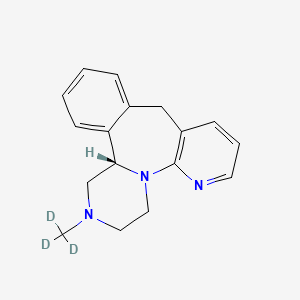
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
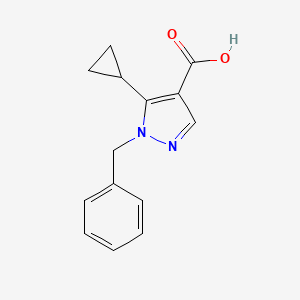
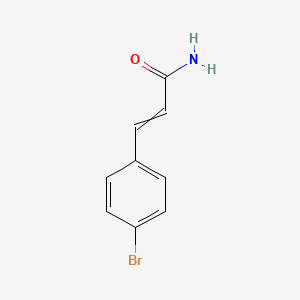
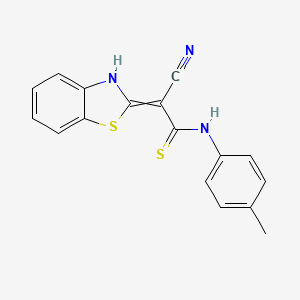
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

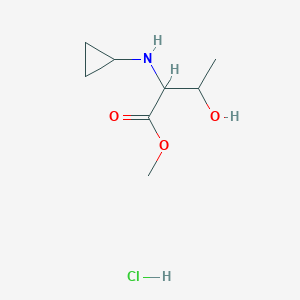
![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
